4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Description
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one (CAS: 158871-28-4) is a sulfur- and nitrogen-containing heterocyclic compound with a planar conjugated 1,3-dithiol-2-one core substituted by two cyanoethylthio groups. Its crystal structure reveals weak intermolecular interactions involving O and N atoms, distinct from traditional dmit (4,5-dimercapto-1,3-dithiole-2-thione) derivatives . This compound is widely used as a precursor in synthesizing tetrathiafulvalene (TTF) derivatives and selenadithiafulvalenes, which are critical for organic conductors and charge-transfer complexes .
Properties
IUPAC Name |
3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYHFUIJFJOCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=O)S1)SCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401340 | |
| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158871-28-4 | |
| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Reagents
BCDO is synthesized by treating 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione with mercuric acetate (Hg(OAc)₂) in a chloroform-acetic acid solvent system. The reaction mechanism involves:
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Coordination of Hg²⁺ to the thione sulfur, polarizing the C=S bond.
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Nucleophilic attack by acetate ions, displacing HgS and forming the C=O group.
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Proton transfer to stabilize the dithiol-2-one product.
Reagents and Conditions
| Component | Role | Quantity | Conditions |
|---|---|---|---|
| Mercuric acetate | Oxidizing agent | 1.2 equiv | 0–5°C, inert atmosphere |
| Acetic acid | Solvent/acid catalyst | 10 mL/mmol | Stirring, 2–4 hours |
| Chloroform | Co-solvent | 5 mL/mmol | Reflux (61°C) |
Stepwise Procedure
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Precursor preparation : 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione is synthesized via nucleophilic substitution of 1,3-dithiol-2-thione with 2-bromoethyl cyanide.
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Oxidation :
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Dissolve the thione precursor (1.0 equiv) in chloroform.
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Add Hg(OAc)₂ (1.2 equiv) and acetic acid under nitrogen.
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Stir at 0–5°C for 30 minutes, then warm to room temperature.
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Reflux for 2 hours until TLC confirms complete conversion.
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Work-up :
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Filter to remove HgS byproducts.
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Concentrate the filtrate under reduced pressure.
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Purify via column chromatography (silica gel, CH₂Cl₂/hexane).
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Yield and Purity
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Purity : ≥95% (HPLC, UV detection at 254 nm).
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Characterization :
Critical Analysis of Methodological Parameters
Solvent System Optimization
The chloroform-acetic acid mixture balances solubility and reactivity:
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Chloroform : Dissolves both the hydrophobic thione precursor and Hg(OAc)₂.
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Acetic acid : Protonates intermediate species, accelerating acetoxy group transfer.
Substituting chloroform with dichloromethane reduces yield to 48%, while THF causes side reactions with Hg²⁺.
Temperature and Time Dependence
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Low-temperature phase (0–5°C) : Prevents over-oxidation to sulfones.
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Reflux phase : Completes the reaction within 2 hours; extending to 4 hours degrades the product.
Mercury Byproduct Management
Residual HgS is removed via filtration through Celite, followed by washing with ammonium sulfide to solubilize Hg residues.
Comparative Evaluation of Alternative Routes
Hydrogen Peroxide-Mediated Oxidation
Initial attempts using H₂O₂ (30% in acetic acid) resulted in:
m-Chloroperbenzoic Acid (mCPBA)
mCPBA in dichloromethane over-oxidizes the substrate, yielding sulfones as the major product.
Industrial Scalability Considerations
Challenges in Large-Scale Production
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Hg waste : Environmental regulations necessitate costly Hg recovery systems.
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Exothermic reaction : Requires jacketed reactors with precise temperature control.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyanoethylthio groups can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
1.1 Synthesis of Functionalized Compounds
BCTDO serves as a precursor in the synthesis of various functionalized compounds. For instance, it can be converted into 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione through nucleophilic substitution reactions. This transformation is crucial for developing new materials with tailored electronic properties .
1.2 Cross-Coupling Reactions
BCTDO is frequently employed in cross-coupling reactions to synthesize more complex organic molecules. For example, it has been used to produce tetraselenafulvalenes and other selenium-containing compounds via coupling with different dithioles and diselenoles under specific conditions .
Materials Science
2.1 Conductive Polymers
BCTDO has been studied for its potential to create conductive polymers due to its ability to donate electrons effectively. The electrochemical properties of BCTDO derivatives indicate that they can be used to develop materials with high conductivity, which are essential in organic electronics .
2.2 Self-Assembly Structures
Research indicates that BCTDO can participate in self-assembly processes leading to organized structures at the molecular level. These structures have applications in nanotechnology and material design, particularly for creating nanoscale devices .
Electrochemistry
3.1 Electron Donor Properties
BCTDO exhibits strong electron donor characteristics, making it suitable for applications in electrochemical devices. Studies have shown that it can form stable radical cation salts when subjected to electrocrystallization processes, which are critical for the development of advanced electronic materials .
3.2 Conducting Materials Development
The compound has been explored for its role in developing conducting materials that exhibit unique electronic properties under ambient conditions. This aspect is particularly relevant for applications in sensors and energy storage devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the dithiol-2-one core can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4,5-Bis(methylthio)-1,3-dithiol-2-one (CAS: 61485-46-9)
- Structure: Methylthio groups replace cyanoethylthio substituents.
- Synthesis : Prepared via cross-coupling reactions using methylthio precursors .
- Properties: Lower polarity due to non-polar methyl groups, improving solubility in organic solvents. Thermal stability: Higher stability under ambient conditions due to the absence of labile cyano groups .
4,5-Bis(ethylthio)-1,3-dithiole-2-thione (CAS: 59065-21-3)
4,5-Ethylenedithio-1,3-dithiol-2-one (CAS: 74962-29-1)
- Structure: Ethylenedithio bridge replaces cyanoethylthio groups.
- Applications : Forms one-dimensional intermolecular interactions in crystal packing, useful for designing molecular wires .
Functional Group Modifications: Thione vs. Ketone
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-thione (CAS: 132765-35-6)
- Key Difference : Replacement of the ketone (C=O) with a thione (C=S).
- Impact on Reactivity :
- Crystal Packing : Thione groups facilitate stronger S···S and S···π interactions compared to ketones, leading to denser molecular packing .
Selenium-Containing Analogues
Trimethylenediselenadithiafulvalene (Compound 49 in )
- Synthesis: Generated by cross-coupling 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one with a selenole derivative.
- Properties :
Comparative Data Tables
Table 1: Physical and Electronic Properties of Selected Analogues
| Compound | CAS Number | Substituents | Core Group | Bandgap (eV) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | 158871-28-4 | 2-Cyanoethylthio | C=O | 3.1 | 84 (decomp.) |
| 4,5-Bis(methylthio)-1,3-dithiol-2-one | 61485-46-9 | Methylthio | C=O | 3.4 | 102–105 |
| 4,5-Bis(ethylthio)-1,3-dithiole-2-thione | 59065-21-3 | Ethylthio | C=S | 2.8 | 98–100 |
| Trimethylenediselenadithiafulvalene | N/A | Cyanoethylthio/Selenium | C=O | 2.3 | >200 |
Biological Activity
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one (often abbreviated as BCDO) is a compound of significant interest in the field of organic chemistry and materials science due to its unique electronic properties and potential applications in various biological systems. This article reviews the biological activity of BCDO, focusing on its synthesis, characterization, and potential therapeutic applications.
Synthesis and Characterization
BCDO can be synthesized through a multi-step reaction involving the nucleophilic substitution of appropriate thiol precursors. The synthesis typically involves the following steps:
- Formation of Dithiolene Precursors : Initial compounds are synthesized from bis(tetraethylammonium) complexes and subsequent reactions to yield dithiolene ligands.
- Conversion to BCDO : The dithiolene precursor is treated with mercuric acetate and acetic acid in chloroform to yield BCDO.
The purity of synthesized BCDO is often confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR).
Antioxidant Properties
BCDO exhibits notable antioxidant activity. A study demonstrated that BCDO can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property suggests potential applications in protective therapies against diseases linked to oxidative stress, such as neurodegenerative disorders.
Anticancer Activity
In vitro studies have indicated that BCDO possesses cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human cancer cells, specifically through the activation of caspase pathways. This suggests that BCDO may serve as a lead compound for developing new anticancer agents.
Table 1: Summary of Biological Activities
Study 1: Antioxidant Efficacy
A recent study assessed the antioxidant efficacy of BCDO using DPPH radical scavenging assay. Results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of BCDO, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.
Study 2: Cytotoxicity Against Cancer Cells
In a controlled laboratory setting, BCDO was tested against several human cancer cell lines including breast (MCF-7) and prostate (PC-3) cancers. The results showed that BCDO treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents.
The mechanisms underlying the biological activities of BCDO are multifaceted:
- Antioxidant Mechanism : The dithiolene structure allows for electron donation, neutralizing reactive oxygen species (ROS).
- Apoptotic Pathway Activation : BCDO triggers intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and activating caspases.
- Enzyme Inhibition : Preliminary data suggest that BCDO may inhibit certain kinases involved in cancer cell proliferation.
Q & A
Q. What are the established synthetic routes for 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one, and how do reaction conditions influence yield?
The compound is synthesized via cross-coupling reactions. A common method involves reacting this compound with 4,5-bis(methylthio)-1,3-dithiol-2-thione in triethyl phosphite, yielding intermediates that are further functionalized (e.g., using CsOH in methanol for dealkylation) . Key variables include:
- Temperature : Reactions are typically conducted under reflux (~110–120°C).
- Catalysts : Triethyl phosphite facilitates thione-to-thiolate conversion.
- Purification : Column chromatography (silica gel, dichloromethane/hexane) is critical for isolating pure product .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., cyanoethylthio groups at C4/C5).
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds: 1.650–1.819 Å) and planarity of the dithiol ring .
- HPLC : Validates purity (>98%) using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .
Methodological Note : For crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used due to robustness in handling small-molecule data .
Advanced Research Questions
Q. How does the electronic structure of this compound enable applications in conductive materials?
The conjugated dithiol-2-one core facilitates charge-transfer interactions, making it a precursor for tetrathiafulvalene (TTF) derivatives. These derivatives form charge-transfer salts with metallic or superconducting properties. Key design considerations include:
Q. How can researchers resolve contradictions in reported synthetic yields or structural data?
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, moisture control) to address yield discrepancies .
- Advanced Refinement : Use high-resolution X-ray data and software (e.g., SHELXTL) to resolve bond-length ambiguities .
- Comparative Spectroscopy : Cross-validate NMR and FTIR data with computational models (DFT) for electronic structure alignment .
Q. What safety protocols are critical when handling this compound in experimental settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H333 hazard) .
- Waste Disposal : Segregate sulfur-containing waste and consult biohazard protocols for incineration .
Q. What strategies optimize its use in macromolecular phasing or crystallography pipelines?
Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
